molecular formula C19H27N3O2 B246885 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide

Cat. No. B246885
M. Wt: 329.4 g/mol
InChI Key: RLDOHGAYNVKARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. The drug works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the breakdown of incretin hormones. This leads to increased insulin secretion and decreased glucagon secretion, resulting in better glucose control.

Mechanism of Action

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors work by inhibiting the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide enzyme, which is responsible for breaking down incretin hormones. These hormones stimulate insulin secretion and inhibit glucagon secretion, leading to better glucose control. By inhibiting N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors increase the levels of incretin hormones, resulting in increased insulin secretion and decreased glucagon secretion.
Biochemical and physiological effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors have several biochemical and physiological effects on the body. They increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production. These effects lead to improved glucose control and reduced risk of hypoglycemia. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors also have a favorable safety profile, with few side effects.

Advantages and Limitations for Lab Experiments

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors have several advantages for lab experiments. They are relatively easy to synthesize and purify, and they have a favorable safety profile. However, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors may have limited applications in certain experiments, as they are specific to the treatment of type 2 diabetes mellitus.

Future Directions

There are several future directions for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitor research. One area of focus is the development of more potent and selective inhibitors. Another area of focus is the study of the long-term effects of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors on cardiovascular outcomes. Additionally, researchers are exploring the use of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors in combination with other drugs for the treatment of type 2 diabetes mellitus.

Synthesis Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors involves several steps, including the preparation of starting materials, reaction with reagents, and purification. The most common method for synthesizing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors involves the use of organic solvents and various catalysts. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors have been extensively studied for their effectiveness in treating type 2 diabetes. Clinical trials have shown that these drugs can reduce HbA1c levels, improve glycemic control, and reduce the risk of hypoglycemia. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors have been shown to have a favorable safety profile, with few side effects.

properties

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C19H27N3O2/c1-13(2)12-17(23)21(14(3)4)18-15(5)20(6)22(19(18)24)16-10-8-7-9-11-16/h7-11,13-14H,12H2,1-6H3

InChI Key

RLDOHGAYNVKARV-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(C)C)C(=O)CC(C)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(C)C)C(=O)CC(C)C

Origin of Product

United States

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